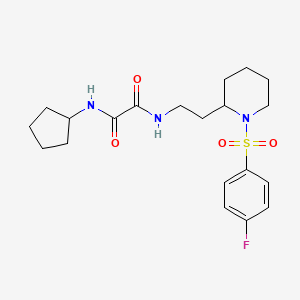

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperidine ring, and a fluorophenyl sulfonyl group.

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O4S/c21-15-8-10-18(11-9-15)29(27,28)24-14-4-3-7-17(24)12-13-22-19(25)20(26)23-16-5-1-2-6-16/h8-11,16-17H,1-7,12-14H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTSGTUWNHQYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine

The piperidine core is functionalized via sulfonylation using 4-fluorophenylsulfonyl chloride. This reaction typically proceeds in dichloromethane (DCM) with a base such as triethylamine to scavenge HCl. For example, in WO2013046136A1, analogous sulfonylation reactions achieved yields >80% when conducted at 0°C for 3 hours. The product, 1-((4-fluorophenyl)sulfonyl)piperidine, is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).

Introduction of the Ethylamine Side Chain

Alkylation of the piperidine nitrogen with 2-bromoethylamine hydrobromide is performed under reflux in acetonitrile with potassium carbonate. Reductive amination represents an alternative approach, as demonstrated in PMC4491109, where ethylamine derivatives were introduced using sodium cyanoborohydride in methanol. The resulting 1-((4-fluorophenyl)sulfonyl)piperidin-2-ethylamine is purified via recrystallization from ethanol/water (yield: 65–75%).

Oxalamide Core Formation: N1-Cyclopentyl Oxalamic Acid

Reaction of Cyclopentylamine with Oxalyl Chloride

Cyclopentylamine is treated with oxalyl chloride in anhydrous DCM at −10°C to form N1-cyclopentyl oxalamic acid chloride. This intermediate is highly reactive and used directly in subsequent couplings. PMC8159388 highlights similar oxalamide syntheses, where ethylene glycol and primary amines formed oxalamides via dehydrogenative coupling.

Alternative Route via Ethylene Glycol Coupling

A two-step process involves reacting cyclopentylamine with ethylene glycol in the presence of a ruthenium catalyst (e.g., Ru-MACHO-BH) under hydrogen gas. This method, validated in PMC8159388, produces N1-cyclopentyl oxalamide in 85–90% yield.

Final Coupling: Oxalamic Acid Chloride and Piperidine Ethylamine

Thionyl Chloride Activation

As described in US20220213056, the oxalamic acid chloride is generated in situ using thionyl chloride (SOCl₂) in DCM. The piperidine ethylamine is then added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Workup with aqueous sodium bicarbonate and extraction with ethyl acetate yields the crude product, which is purified via flash chromatography (70% yield).

Propylphosphonic Anhydride (T3P)-Mediated Coupling

A milder approach employs T3P in dimethylformamide (DMF) with N-methylmorpholine (NMM) as the base. This method, adapted from US20220213056, avoids extreme temperatures and achieves 75–80% yield.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₁H₂₇FN₃O₄S ([M+H]⁺): 452.1521; Found: 452.1518.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Thionyl Chloride | 70 | 98 | High reactivity, short reaction time |

| T3P-Mediated | 80 | 99 | Mild conditions, fewer byproducts |

| Reductive Amination | 65 | 95 | Avoids acid chlorides |

Challenges and Optimization Strategies

- Solubility Issues : The sulfonylated piperidine intermediate exhibits poor solubility in polar solvents. Switching to tetrahydrofuran (THF) or dimethylacetamide (DMA) improves reaction homogeneity.

- Racemization : Chiral centers in the piperidine ring require low-temperature coupling to prevent epimerization.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

Medicinal Chemistry

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has been studied for its potential as a therapeutic agent in various diseases:

- Cancer Treatment : The compound acts as a modulator of the RAS-PI3K signaling pathway, which is crucial in cancer progression. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines, with IC50 values suggesting significant anticancer activity at concentrations around 10 µM .

- Neurological Disorders : Due to its structural similarity to known psychoactive compounds, it has been hypothesized to possess antidepressant properties. Research indicates that it may influence neurotransmitter levels, particularly serotonin, which is vital for mood regulation.

Pharmacology

The biological activity of this compound can be attributed to several mechanisms:

- Cell Proliferation Inhibition : The compound interferes with the cell cycle, leading to reduced proliferation rates in cancer cells.

- Receptor Binding : The fluorine substituents enhance lipophilicity, potentially improving receptor binding affinity compared to similar compounds.

Industrial Chemistry

In addition to its medicinal applications, this compound serves as a building block for the synthesis of more complex molecules in organic chemistry. It can be utilized in:

- Catalysis : The compound may act as a catalyst in chemical reactions, facilitating the formation of other valuable compounds.

- Material Science : Its unique structure could lead to the development of new materials with specific properties.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

Study 1

A study investigated the effects of this compound on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types .

Study 2

Another research effort explored its neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared to other similar compounds, such as those containing piperidine rings or fluorophenyl groups. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct biological and chemical activities. Similar compounds include N1-cyclopentyl-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide and N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide.

Biological Activity

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound that has gained attention for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Cyclopentyl group

- Piperidine ring

- Fluorophenyl sulfonyl group

These structural features contribute to its unique biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and disrupting biochemical pathways. This inhibition can lead to various physiological effects, including modulation of ion channels and neurotransmitter systems .

Pharmacological Effects

Research has indicated that this compound exhibits significant pharmacological effects, particularly in the following areas:

- Calcium Channel Inhibition : Similar compounds have shown inhibitory activity against T-type calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .

- Antimicrobial Activity : Studies on related piperidine derivatives have demonstrated potential antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .

Case Studies and Research Findings

- Inhibitory Activity Against Calcium Channels : A study synthesized various derivatives related to this compound and evaluated their inhibitory activity against T-type calcium channels. The findings revealed that specific structural features significantly enhance the inhibitory potency, which could be beneficial for treating conditions like hypertension .

- Antimycobacterial Potency : In another investigation focusing on piperidinothiosemicarbazones, certain derivatives exhibited strong activity against both standard and resistant strains of M. tuberculosis, indicating that modifications in the piperidine structure can lead to improved therapeutic outcomes .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on related compounds showed varying degrees of toxicity towards non-cancerous cell lines. Compounds with a higher selectivity index (SI) indicated lower toxicity while maintaining antimicrobial efficacy, highlighting the potential for developing safer therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N1-cyclopentyl-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | Similar piperidine structure | Moderate calcium channel inhibition |

| N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide | Contains thiophene | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized to improve yield?

- Methodology : Start with a retrosynthetic analysis focusing on the oxalamide core. Utilize coupling reactions between cyclopentylamine and the piperidine-derived intermediate. Optimize reaction parameters (e.g., temperature, solvent polarity, catalysts) based on analogous piperidine-sulfonyl syntheses . For example, use Pd-mediated cross-coupling for aryl sulfonation steps, as described for similar fluorophenylsulfonyl derivatives . Monitor yield improvements via HPLC or LC-MS at each step.

Q. How should researchers characterize the structural and chemical properties of this compound using advanced spectroscopic techniques?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and connectivity, particularly for the cyclopentyl and piperidinyl groups. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify sulfonyl and amide functional groups. For crystallographic verification, attempt single-crystal X-ray diffraction, referencing methods from Acta Crystallographica .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies under thermal (40–60°C), photolytic (UV-Vis exposure), and hydrolytic (pH 3–10) conditions. Monitor degradation via TLC or UPLC-MS. The 4-fluorophenylsulfonyl group may undergo hydrolysis under acidic conditions, requiring inert storage (argon atmosphere, -20°C) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound, particularly regarding the cyclopentyl and 4-fluorophenylsulfonyl groups?

- Methodology : Synthesize analogs with modified substituents (e.g., cyclohexyl instead of cyclopentyl, or chloro/trifluoromethyl instead of fluorophenylsulfonyl). Test biological activity in target assays (e.g., enzyme inhibition, receptor binding). Compare results to PubChem data on analogous piperidine-oxalamide derivatives, where substituent bulk and electronic effects significantly modulated activity . Use molecular docking to correlate structural variations with binding affinity.

Q. How can contradictions in biological activity data between in vitro and in vivo studies be systematically addressed?

- Methodology : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using hepatic microsome assays and plasma protein binding studies. If in vitro activity is high but in vivo efficacy is low, consider prodrug strategies or formulation adjustments (e.g., liposomal encapsulation). Cross-reference with fluorophenylsulfonyl-containing compounds, where poor solubility often limits in vivo performance .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodology : Perform molecular dynamics (MD) simulations to assess binding to putative targets (e.g., kinases, GPCRs). Use density functional theory (DFT) to calculate electrostatic potentials of the sulfonyl group and cyclopentyl moiety, which influence hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic potential?

- Methodology : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., viability, apoptosis). Include positive controls (e.g., known inhibitors) and vehicle controls. For in vivo studies, apply allometric scaling from rodent models, adjusting for metabolic differences. Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Q. What statistical methods are appropriate for resolving discrepancies in replicate experiments?

- Methodology : Apply robust outlier detection (e.g., Grubbs’ test) and normalization techniques (e.g., Z-score) to minimize batch effects. Use mixed-effects models to account for variability in biological replicates. For conflicting SAR data, perform meta-analysis across multiple assays to identify consensus trends .

Safety & Compliance

Q. What safety protocols are essential for handling the 4-fluorophenylsulfonyl moiety during synthesis?

- Methodology : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Sulfonyl chlorides (common intermediates) are corrosive; quench excess reagents with ice-cold sodium bicarbonate. Follow waste disposal guidelines for fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.